Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
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Overview
Description
Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate is an organic compound with the molecular formula C10H11IO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate typically involves the esterification of (S)-2-hydroxy-2-(4-iodophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Ethyl (S)-2-oxo-2-(4-iodophenyl)acetate.
Reduction: Ethyl (S)-2-hydroxy-2-(4-iodophenyl)ethanol.
Substitution: Ethyl (S)-2-hydroxy-2-(4-azidophenyl)acetate.
Scientific Research Applications
Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-iodophenyl)acetate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 2-hydroxy-2-(4-bromophenyl)acetate: Contains a bromine atom instead of iodine, which can influence its chemical properties and reactivity.
Ethyl 2-hydroxy-2-(4-chlorophenyl)acetate: Contains a chlorine atom, which can also affect its reactivity and biological activity.
The presence of the hydroxyl group and the iodine atom in Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C10H11IO3 |
---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(4-iodophenyl)acetate |
InChI |
InChI=1S/C10H11IO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3 |
InChI Key |
PNELABTZUPVTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)I)O |
Origin of Product |
United States |
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